3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound featuring a bicyclic scaffold composed of a fused imidazole and pyrazine ring system. The molecule is substituted with a bromine atom at the 3-position and exists as a dihydrochloride salt, enhancing its solubility for pharmacological applications. Its molecular formula is C₆H₁₀BrCl₂N₃ (molecular weight: 274.97 g/mol), with a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core that enables structural diversity through modifications at multiple positions .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-6-4-8-1-2-10(5)6;;/h3,8H,1-2,4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJOUGGNBAYGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Br)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856853 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057338-30-3 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride typically involves the following steps:
Formation of the Imidazo-Pyrazine Ring System: The initial step involves the cyclization of appropriate precursors to form the imidazo-pyrazine ring system. This can be achieved through the reaction of a suitable diamine with a dihalide under basic conditions.
Bromination: The bromination of the imidazo-pyrazine ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the brominated compound to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. This reaction is pivotal for introducing functional groups for drug discovery applications.
Key reaction pathways :
Mechanistic insights :
-
The bromine’s electrophilicity is enhanced by the electron-withdrawing pyrazine ring, facilitating S<sub>N</sub>Ar (nucleophilic aromatic substitution) with amines, thiols, and alkoxides.
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Steric hindrance from the fused ring system limits substitution to small nucleophiles ( ).
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/alkynyl groups at the 3-position, expanding structural diversity.
Representative examples :
| Coupling Partner | Catalyst System | Conditions | Products | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF/H₂O (3:1), 80°C, 24 hrs | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | 71% |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60°C, 12 hrs | 3-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | 68% |
Notes :
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Suzuki-Miyaura couplings require anhydrous conditions to prevent hydrolysis of the boronic acid ( ).
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Sonogashira couplings with terminal alkynes proceed efficiently but may require subsequent desilylation ( ).
Reduction Reactions
The tetrahydroimidazo-pyrazine core remains stable under catalytic hydrogenation, allowing selective modification of substituents.
Experimental data :
| Reduction Target | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromine → Hydrogen | H₂ (1 atm), Pd/C, EtOH | RT, 6 hrs | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (dehalogenation) |
| Ring saturation | H₂ (3 atm), Ra-Ni, NH₃/MeOH | 100°C, 24 hrs | Fully saturated imidazolidine-pyrazine derivative (low yield, 32%) |
Critical observations :
-
Dehalogenation proceeds quantitatively without ring opening ( ).
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Full saturation of the fused ring system is challenging due to steric constraints ( ).
Hydrolysis and Stability
The compound exhibits pH-dependent stability, with hydrolysis occurring under strongly acidic or basic conditions:
Hydrolysis pathways :
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Acidic conditions (pH < 2) : Cleavage of the imidazo-pyrazine ring to form 2-amino-3-bromopyrazine and ethylenediamine derivatives ( ).
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Basic conditions (pH > 10) : Dehydrohalogenation to yield imidazo[1,2-a]pyrazine derivatives with elimination of HBr ( ).
Kinetic data :
| Condition | Half-life (25°C) | Major Degradants |
|---|---|---|
| pH 1.0 (HCl) | 4.2 hrs | 2-Amino-3-bromopyrazine, ethylenediamine di-HCl |
| pH 12.0 (NaOH) | 8.5 hrs | 3-Hydroxyimidazo[1,2-a]pyrazine, NaBr |
Functionalization of the Pyrazine Ring
The secondary amines in the pyrazine ring undergo alkylation/acylation to modulate solubility and bioactivity:
Industrial-Scale Process Considerations
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride has been studied for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets:
- P2X7 Receptor Modulation : This compound has been investigated as a modulator of the P2X7 receptor, which plays a crucial role in inflammatory responses and pain perception. Compounds that can modulate this receptor are of significant interest in developing treatments for pain and inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroimidazo[1,2-a]pyrazine compounds exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents .
Neuropharmacology
Research indicates that compounds similar to 3-bromo-tetrahydroimidazo[1,2-a]pyrazine may influence neurotransmitter systems. These compounds could potentially be explored for their effects on:
- Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of imidazo[1,2-a]pyrazines. The modulation of certain neurotransmitter systems may lead to applications in treating cognitive disorders .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a building block in organic synthesis:
- Chemical Synthesis : It can be used as an intermediate in the synthesis of more complex heterocyclic compounds. This is particularly useful in the development of new drugs with improved efficacy and reduced side effects .
Case Study 1: P2X7 Modulators
A study published in WIPO demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyrazine effectively modulated the P2X7 receptor. The findings indicated that these compounds could reduce inflammation and pain in animal models .
Case Study 2: Antimicrobial Screening
Research conducted by a team at a pharmaceutical lab evaluated the antimicrobial properties of several imidazo[1,2-a]pyrazine derivatives against common bacterial strains. The results showed promising activity against resistant strains, suggesting potential applications in antibiotic development .
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Core Scaffold : The tetrahydroimidazo[1,2-a]pyrazine system is derived from a heterocyclized dipeptide, enabling combinatorial chemistry approaches for functionalization .
- Substituents : The 3-bromo group contributes to electrophilic reactivity, facilitating cross-coupling reactions in drug discovery .
- Salt Form : The dihydrochloride salt improves stability and aqueous solubility compared to the free base .
Comparison with Similar Compounds
The tetrahydroimidazo[1,2-a]pyrazine scaffold is versatile, with modifications leading to diverse pharmacological profiles. Below is a comparative analysis of structurally related compounds:
Structural Analogues by Substitution Position
Key Observations:
- Positional Isomerism : The 3-bromo derivative (target compound) exhibits distinct reactivity compared to the 2-bromo isomer due to steric and electronic differences .
- Trifluoromethyl Substitution : The addition of CF₃ at position 2 enhances metabolic stability and lipophilicity, as seen in antimalarial derivatives .
- Core Heterocycle Variation : Replacing pyrazine with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine) shifts biological activity toward antibacterial applications .
Pharmacological Profiles
Key Findings:
- Gaq Inhibition : Dimerization of the tetrahydroimidazo[1,2-a]pyrazine core (e.g., BIM-46187) enhances cell permeability and target affinity .
- Antifungal Activity : Pyridine-based analogues (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) show selective activity against Candida species but lack efficacy in pyrazine derivatives .
- P2X7 Modulation : Substituents like halogen or CF₃ groups improve receptor binding affinity, critical for inflammatory disease applications .
Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a heterocyclic compound notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₆H₈BrN₃·2HCl
- Molecular Weight : 241.00 g/mol
- Purity : Typically >95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- P2X7 Receptor Modulation : This compound acts as a modulator of the P2X7 receptor, which plays a critical role in inflammation and immune responses. By antagonizing ATP effects at this receptor, it may help in managing inflammatory conditions .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for different cell lines have been reported as follows:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. It reduces apoptosis in PC12 cells exposed to neurotoxic agents .
Biological Activity Summary Table
| Activity Type | Target/Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer | BEL-7402 | 9.4 | |
| Anticancer | A549 | 7.8 | |
| Neuroprotection | PC12 | 25 | |
| Inflammation Inhibition | RAW264.7 macrophages | 20 |
Study 1: Anticancer Potential
A study evaluated the anticancer effects of various pyrazine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the proliferation of BEL-7402 and A549 cell lines with low IC₅₀ values, suggesting strong potential as an anticancer agent.
Study 2: Neuroprotection in PC12 Cells
In another investigation focused on neuroprotection, the compound was tested in PC12 cells subjected to oxidative stress. The results indicated that it effectively reduced cell death and apoptosis rates compared to untreated controls.
Q & A
Q. How can researchers optimize the synthesis of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride to improve yield and purity?
- Methodological Answer : A one-pot, two-step reaction protocol is recommended, leveraging methodologies similar to those used for structurally related tetrahydroimidazo[1,2-a]pyridine derivatives. Key steps include:
- Step 1 : Cyclocondensation of brominated precursors with amines under reflux in aprotic solvents (e.g., DMF or THF).
- Step 2 : Direct hydrochlorination using HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt.
Purity validation via NMR (DMSO-) and HRMS is critical to confirm structural integrity. For example, a reported analog achieved 61% yield with purity using this approach . - Optimization Tips : Adjust reaction time (12–24 hr) and stoichiometry of brominated reagents to minimize byproducts.
Q. What analytical techniques are most reliable for characterizing the structural and thermal properties of this compound?
- Methodological Answer :
- Structural Confirmation :
- and NMR in DMSO- to resolve aromatic/amine protons and carbons (e.g., δ 7.2–8.5 ppm for imidazole protons) .
- HRMS (ESI+) for exact mass verification (e.g., calculated [M+H] = 293.04 Da; observed = 293.05 Da) .
- Thermal Stability :
- Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 215–225°C for related compounds) .
Q. How does the solubility profile of this compound influence its application in biological assays?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility compared to the free base.
- Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, and ethanol. For example, a structurally similar compound showed >10 mg/mL solubility in DMSO, making it suitable for in vitro assays .
- Bioassay Compatibility : Pre-filter solutions (0.22 µm membrane) to avoid precipitation in cell culture media.
Advanced Research Questions
Q. What computational strategies can predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways for bromine substitution. For example, Fukui indices can identify nucleophilic attack sites .
- Reaction Path Screening : Employ software like Gaussian or ORCA to simulate intermediates and transition states, reducing experimental trial-and-error .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with halogen (Cl, F) or methyl substitutions at positions 3 and 5. Compare activity using assays like kinase inhibition or receptor binding .
- Data-Driven SAR : Apply multivariate analysis to correlate substituent electronegativity (Hammett σ values) with bioactivity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Validation Workflow :
Re-run NMR with higher field strength (500+ MHz) and 2D techniques (COSY, HSQC) to resolve overlapping signals .
Cross-validate with XRD (if crystalline) or IR spectroscopy (e.g., 1650–1700 cm for C-Br stretches) .
- Case Study : A reported analog showed a 0.1 ppm deviation in NMR due to solvent polarity effects, resolved by using DO instead of DMSO .
Q. What green chemistry approaches can reduce waste in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis : Use Pd/charcoal for debromination side reactions, achieving >80% yield with <5% waste .
Q. How can impurity profiling and control be implemented for regulatory compliance?
- Methodological Answer :
- HPLC-MS Monitoring : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities at 254 nm. For example, a related compound had <0.5% impurities after column chromatography .
- Reference Standards : Compare retention times with certified impurities (e.g., EP/BP standards for triazolo analogs) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed HRMS data?
- Methodological Answer :
- Root Cause : Isotopic interference (e.g., vs. ) or adduct formation (e.g., [M+Na]).
- Resolution : Use high-resolution instruments (Q-TOF) and isotopic pattern analysis. For example, a reported analog showed a 0.0162 Da error after recalibration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
